molecular formula C10H11BrO3 B3189995 Propyl 5-bromo-2-hydroxybenzoate CAS No. 37640-74-7

Propyl 5-bromo-2-hydroxybenzoate

Cat. No.: B3189995
CAS No.: 37640-74-7
M. Wt: 259.10 g/mol
InChI Key: KJTDDEAVJZOGAW-UHFFFAOYSA-N
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Description

Propyl 5-bromo-2-hydroxybenzoate is a halogenated aromatic ester derivative of salicylic acid. Its structure comprises a propyl ester group attached to the carboxylic acid moiety of 5-bromo-2-hydroxybenzoic acid. This compound is of interest in organic synthesis and pharmaceutical research due to the presence of bromine, which enhances electrophilic reactivity, and the hydroxyl group, which enables hydrogen bonding.

Properties

CAS No.

37640-74-7

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

propyl 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,12H,2,5H2,1H3

InChI Key

KJTDDEAVJZOGAW-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)Br)O

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison draws from structurally related compounds in the evidence, focusing on functional groups, substituents, and physicochemical properties.

Pyridalyl (2,6-Dichloro-4-(3,3-Dichloroallyloxy)phenyl 3-[5-(Trifluoromethyl)-2-Pyridyloxy]Propyl Ether)

  • Key Features :
    • Substituents : Dichloro, trifluoromethyl, and pyridyloxy groups enhance pesticidal activity .
    • Molecular Weight : 491.12 g/mol (significantly higher than Propyl 5-bromo-2-hydroxybenzoate due to multiple halogen and aromatic substituents) .
    • Physicochemical Properties : Likely low water solubility due to high halogen content and aromaticity, similar to brominated analogs .

Propyl Rosethyl (1-(Ethoxymethyl)-2-Methoxybenzene)

  • Key Features: Functional Groups: Ethoxymethyl and methoxy groups contribute to its rosy, earthy fragrance . Stability: >48-hour tenacity in formulations, suggesting strong intramolecular interactions .

3-(Trimethoxysilyl)Propyl Methacrylate–POSS Hybrid

  • Key Features: Application: Used in macroporous scaffolds for bone tissue engineering due to silica-based rigidity and methacrylate crosslinking . Microstructural Properties: High porosity (via micro-CT) and mechanical resilience (via nanoindentation) . Contrast: Unlike this compound, this hybrid lacks aromaticity but shares a propyl linker, highlighting the role of substituents in material design .

Research Implications

  • Reactivity : Bromine in this compound may facilitate electrophilic substitution, akin to chloro groups in Pyridalyl .
  • Solubility : Hydroxyl and ester groups could improve solubility compared to fully halogenated analogs like Pyridalyl .
  • Material Design : Propyl linkers, as seen in 3-(trimethoxysilyl)propyl methacrylate, enhance structural flexibility in hybrids .

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